2-Bromo-5-hydroxybenzoic acid

Catalog No.
S685313
CAS No.
58380-11-3
M.F
C7H5BrO3
M. Wt
217.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-5-hydroxybenzoic acid

CAS Number

58380-11-3

Product Name

2-Bromo-5-hydroxybenzoic acid

IUPAC Name

2-bromo-5-hydroxybenzoic acid

Molecular Formula

C7H5BrO3

Molecular Weight

217.02 g/mol

InChI

InChI=1S/C7H5BrO3/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3,9H,(H,10,11)

InChI Key

HTCSAMJZDHWTKD-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1O)C(=O)O)Br

Synonyms

2-Bromo-5-hydroxyphenylboronic Acid

Canonical SMILES

C1=CC(=C(C=C1O)C(=O)O)Br

Synthesis Precursor:

2-Bromo-5-hydroxybenzoic acid primarily functions as a precursor in the synthesis of various research-relevant compounds. Notably, it plays a crucial role in the synthesis of urolithins A and B. These are gut microbial metabolites derived from ellagitannins, compounds found in fruits like berries and pomegranates. Studies suggest urolithins possess various potential health benefits, including anti-inflammatory and neuroprotective properties [].

Other Potential Applications:

While research on its direct applications is limited, 2-Bromo-5-hydroxybenzoic acid also shows potential in other areas:

  • Synthesis of substituted aminobenzacridines: These are a class of heterocyclic compounds with potential applications in the development of antimicrobial agents [].
  • Synthesis of 8-chloro-2-methoxydibenzo[b,f]thiepin-10(11H)-one and its derivatives: These compounds exhibit antibacterial activity and are being explored for their potential therapeutic applications [].
  • Synthesis of isoindolinone derivatives: These derivatives possess diverse pharmacological activities and are being investigated for their potential as anticonvulsant and anti-cancer agents [].

2-Bromo-5-hydroxybenzoic acid is an organic compound with the molecular formula C₇H₅BrO₃ and a molar mass of 217.02 g/mol. It appears as a crystalline powder and has a melting point of approximately 185 °C, at which it decomposes. The compound is characterized by the presence of a bromine atom and a hydroxyl group attached to a benzoic acid structure, making it a derivative of benzoic acid. Its CAS number is 58380-11-3, and it is also known by several synonyms, including 2-bromo-5-hydroxyphenylboronic acid .

Typical of carboxylic acids and phenolic compounds. Some notable reactions include:

  • Esterification: Reacting with alcohols to form esters under acidic conditions.
  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, such as amines or thiols.
  • Reduction: The hydroxyl group can undergo reduction to yield an alkane derivative.

These reactions make 2-bromo-5-hydroxybenzoic acid a versatile intermediate in organic synthesis .

Several synthesis methods for 2-bromo-5-hydroxybenzoic acid have been reported:

  • Bromination of Salicylic Acid: Salicylic acid can be brominated using bromine in an appropriate solvent, leading to the formation of 2-bromo-5-hydroxybenzoic acid.
  • Hydroxylation of Bromobenzoic Acid: Starting from bromobenzoic acid, hydroxylation can be achieved through various methods, including using hydroxylating agents like hydrogen peroxide in the presence of a catalyst.
  • Direct Functionalization: Utilizing transition metal-catalyzed reactions to introduce the bromine and hydroxyl groups directly onto the aromatic ring .

2-Bromo-5-hydroxybenzoic acid finds applications in various fields:

  • Organic Synthesis: It serves as an intermediate for synthesizing more complex organic molecules.
  • Pharmaceuticals: Due to its biological activity, it may be explored for developing new therapeutic agents.
  • Analytical Chemistry: Used as a reagent in analytical methods like High-Performance Liquid Chromatography (HPLC) due to its unique chemical properties .

Studies on the interactions of 2-bromo-5-hydroxybenzoic acid with biological macromolecules have indicated that it may influence enzyme activities and protein functions. Specific interactions include:

  • Enzyme Inhibition: It has been shown to inhibit certain enzymes, potentially affecting metabolic pathways.
  • Binding Studies: Investigations into its binding affinity with various proteins suggest that it may serve as a lead compound for drug development .

Several compounds share structural similarities with 2-bromo-5-hydroxybenzoic acid. Here is a comparison highlighting their uniqueness:

Compound NameSimilarityKey Features
2-Bromo-4-methoxybenzoic acid0.90Contains methoxy group instead of hydroxyl
Methyl 2-bromo-5-methoxybenzoate0.90Methyl ester derivative
3-Hydroxy-2,4,6-tribromobenzoic acid0.90Multiple bromine substitutions
4-Bromo-7-methoxybenzo[1,3]dioxole-5-carboxylic acid0.90Dioxole structure adds complexity

The unique combination of the bromine and hydroxyl groups in 2-bromo-5-hydroxybenzoic acid differentiates it from these similar compounds, influencing its reactivity and biological properties .

XLogP3

2.7

Wikipedia

2-Bromo-5-hydroxybenzoic acid

Dates

Modify: 2023-08-15

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